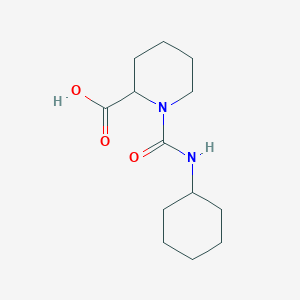
2-cyclohexyl-N-methylpent-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-N-methylpent-4-en-1-amine is an organic compound characterized by a cyclohexyl group attached to a pent-4-en-1-amine backbone with a methyl group at the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of cyclohexylamine with pent-4-enal under reductive amination conditions.
Industrial Production Methods: Large-scale production often involves catalytic hydrogenation of the corresponding imine derivative, followed by purification steps to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides and strong bases are often used.
Major Products Formed:
Oxidation Products: Cyclohexyl-N-methylpent-4-en-1-one.
Reduction Products: Cyclohexyl-N-methylpent-4-en-1-ol.
Substitution Products: Various alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-cyclohexyl-N-methylpent-4-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
N-Methylcyclohexylamine: Similar structure but lacks the pent-4-en-1-amine moiety.
Pent-4-en-1-amine: Lacks the cyclohexyl group.
Cyclohexylamine: Lacks the amine group and the pent-4-en-1 structure.
Uniqueness: The presence of both the cyclohexyl group and the pent-4-en-1-amine moiety gives 2-cyclohexyl-N-methylpent-4-en-1-amine its unique chemical properties and reactivity, distinguishing it from its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
2-cyclohexyl-N-methylpent-4-en-1-amine |
InChI |
InChI=1S/C12H23N/c1-3-7-12(10-13-2)11-8-5-4-6-9-11/h3,11-13H,1,4-10H2,2H3 |
InChI Key |
JTFILHGMVLLCER-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC=C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-amino-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B15356735.png)
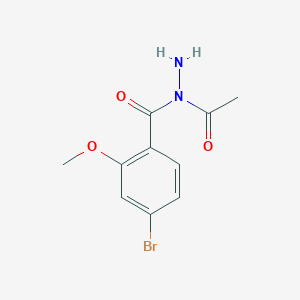
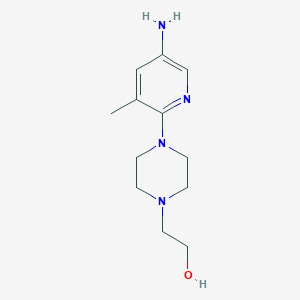
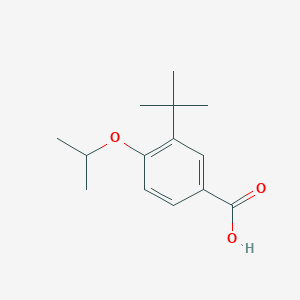

![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
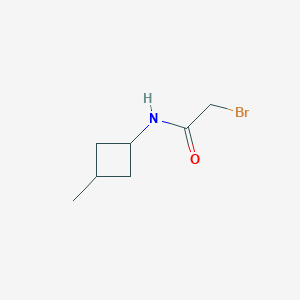
![Imidazo[1,2-a]pyridin-2-amine,5-(phenylthio)-](/img/structure/B15356765.png)
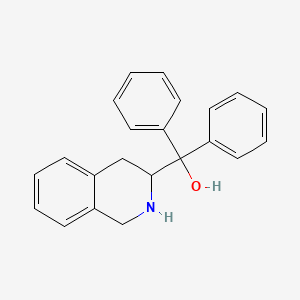
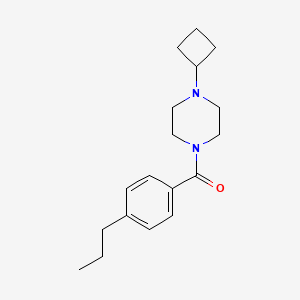
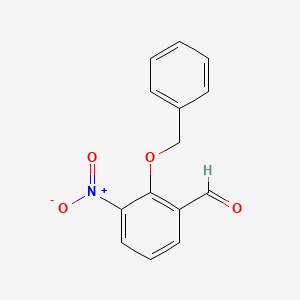
![4-[[Methyl(oxan-4-yl)amino]methyl]benzoic acid](/img/structure/B15356803.png)
